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bromophenyl)acrylate

cat. No.: B1332605

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-Methyl 3-(3-
bromophenyl)acrylate, a member of the cinnamate class of compounds. Cinnamic acid and
its derivatives are naturally occurring compounds that have garnered significant scientific
interest due to their wide range of biological activities, including antimicrobial, anti-
inflammatory, antioxidant, and anticancer properties.[1][2][3] This document details the
chemical structure, physicochemical properties, potential synthetic routes, and known biological
activities of the broader cinnamate family, which may inform research into this specific
derivative.

Chemical Identity and Physicochemical Properties

(E)-Methyl 3-(3-bromophenyl)acrylate, also known as methyl (E)-3-(3-bromophenyl)prop-2-
enoate, is an acrylate ester characterized by a bromophenyl substituent. The "(E)" designation
indicates the trans configuration of the substituents across the double bond, which is generally
the more stable isomeric form.[4]

Caption: Chemical structure of (E)-Methyl 3-(3-bromophenyl)acrylate.

All quantitative data for (E)-Methyl 3-(3-bromophenyl)acrylate are summarized in the tables
below for clarity and ease of comparison.
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Table 1: Chemical Identifiers

Identifier Value

CAS Number 79432-87-4

Molecular Formula C10H9BrO:2

Molecular Weight 241.08 g/mol

Canonical SMILES COC(=0)C=CC1=CC(=CC=C1)Br

| INChl Key | GPBINNSHRSTZQE-AATRIKPKSA-N |

Table 2: Physicochemical Properties

Property Value Source

Melting Point 50-55 °C --INVALID-LINK--
Boiling Point 310.8 £ 25.0 °C (Predicted) --INVALID-LINK--
Topological Polar Surface Area  26.3 A2 --INVALID-LINK--

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

Table 3: Predicted Spectroscopic Data Note: Specific experimental spectra for the 3-bromo
isomer are not readily available. The data below are predicted based on the known spectra of
the closely related (E)-methyl 3-(4-bromophenyl)acrylate and standard chemical shift values.[5]
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Predicted Chemical Shifts (6, ppm) or Key
Spectroscopy Peaks
ea

~ 7.7 (d, 1H, Ar-CH=), ~ 7.6-7.2 (m, 4H, Ar-H), ~

1H NMR (CDCls)
6.5 (d, 1H, =CH-CO), ~ 3.8 (s, 3H, OCH?)

~ 167 (C=0), ~ 144 (Ar-CH=), ~ 134-125 (Ar-C),

13C NMR (CDCls)
~ 122 (C-Br), ~ 118 (=CH-CO), ~ 52 (OCHs)

~ 1720 (C=0 stretch), ~ 1640 (C=C stretch), ~
IR (cm™1) 1200-1000 (C-O stretch), ~ 800-600 (C-Br
stretch)

Experimental Protocols: Synthesis

The synthesis of (E)-methyl 3-(aryl)acrylates is commonly achieved via olefination reactions.
The Wittig and Heck reactions are two prominent methods for this transformation.[6][7]

The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde into an alkene.[7][8][9]
For this synthesis, 3-bromobenzaldehyde is reacted with a stabilized ylide, methyl
(triphenylphosphoranylidene)acetate, which typically yields the (E)-alkene with high selectivity.
[7]

Reaction Scheme: 3-Bromobenzaldehyde + PhsP=CHCOz2Me - (E)-Methyl 3-(3-
bromophenyl)acrylate + PhsP=0

Experimental Workflow Diagram
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Combine 3-bromobenzaldehyde,
methyl (triphenylphosphoranylidene)acetate,
and solvent (e.g., THF) in a flask.

Stir at room temperature
(or gentle heat) for 12-24h.
Monitor by TLC.

Quench reaction, remove solvent
in vacuo. Add water and extract
with ethyl acetate.

'

Dry organic layer (e.g., MgSOa),
filter, and concentrate.
Purify by column chromatography.

Characterize final product

Click to download full resolution via product page

Caption: Generalized workflow for the Wittig synthesis protocol.

Detailed Methodology:

» Reagent Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen),
add 3-bromobenzaldehyde (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1

eq).
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Solvent Addition: Add a suitable dry solvent, such as Tetrahydrofuran (THF) or
Dichloromethane (DCM), to dissolve the reagents.

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by
Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 12-
24 hours). Gentle heating may be applied to increase the reaction rate if necessary.

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to
remove the solvent. Redissolve the residue in a mixture of water and an organic solvent
(e.g., ethyl acetate) and transfer to a separatory funnel.

Extraction: Separate the layers and extract the agueous layer two more times with ethyl
acetate. Combine the organic layers.

Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate
or magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product,
containing triphenylphosphine oxide, can be purified by flash column chromatography on
silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-Methyl 3-(3-
bromophenyl)acrylate.

Characterization: Confirm the structure and purity of the final product using NMR, IR, and
Mass Spectrometry.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an
unsaturated halide and an alkene.[6][10] This method would couple a 3-bromo-substituted aryl
halide (e.g., 1-bromo-3-iodobenzene) with methyl acrylate. The reaction generally shows a high
preference for the trans product.[10]

Reaction Scheme: 1-Bromo-3-iodobenzene + Methyl Acrylate --(Pd catalyst, Base)--> (E)-
Methyl 3-(3-bromophenyl)acrylate

Detailed Methodology:

o Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the aryl halide (e.g.,
1-bromo-3-iodobenzene, 1.0 eq), a palladium catalyst such as Pd(OAc)z (0.01-0.05 eq), a
phosphine ligand like PPhs (0.02-0.10 eq), and a base (e.qg., triethylamine or K2COs3, 2-3 eq).
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o Reagent Addition: Add methyl acrylate (1.2-1.5 eq) and a suitable solvent (e.g., DMF,
acetonitrile, or toluene).

o Reaction: Heat the mixture to 80-120 °C and stir until the starting aryl halide is consumed, as
monitored by TLC or GC-MS.

e Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with
an organic solvent like ethyl acetate.

 Purification: Wash the combined organic layers with water and brine, dry over anhydrous
sodium sulfate, filter, and concentrate. Purify the crude product by flash column
chromatography to isolate the target compound.

Biological Activity and Signaling Pathways

While no specific studies on the biological activity of (E)-Methyl 3-(3-bromophenyl)acrylate
have been published, the parent compound, methyl cinnamate, and other cinnamate
derivatives exhibit a range of notable biological effects.

» Antimicrobial Activity: Cinnamic acid and its esters have demonstrated activity against
various pathogenic fungi and bacteria.[3][4]

» Anti-inflammatory Properties: Methyl cinnamate has been shown to suppress the expression
of inflammatory mediators like Cox2, Nos2, and Tnfa induced by lipopolysaccharides in cell
models, suggesting potent anti-inflammatory activity with relatively low cytotoxicity.[11][12]

o Anticancer & Antiproliferative Effects: Various hydroxycinnamic acids have shown
antiproliferative activity against human colon adenocarcinoma cell lines.[13] Other cinnamic
acid derivatives have also been investigated as potential anticancer agents.[14]

Research on methyl cinnamate has identified its role in inhibiting adipocyte differentiation.[15]
This anti-adipogenic activity is mediated, in part, through the activation of the CaMKK2-AMPK
signaling cascade.[15] This pathway is a key regulator of cellular energy homeostasis and
metabolism. While this data is for the unsubstituted methyl cinnamate, it provides a plausible
mechanism for investigation for its halogenated derivatives.

Signaling Pathway Diagram
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Caption: Potential inhibition of adipogenesis via the CaMKK2-AMPK pathway.

This pathway illustrates that the compound may activate Calcium/calmodulin-dependent
protein kinase kinase 2 (CaMKK2), which in turn phosphorylates and activates AMP-activated
protein kinase (AMPK). Activated AMPK then inhibits key adipogenic transcription factors like
PPARy and C/EBPa, leading to a reduction in adipogenesis.
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Conclusion

(E)-Methyl 3-(3-bromophenyl)acrylate is a readily synthesizable compound via established
organic chemistry reactions like the Wittig and Heck olefinations. While direct biological data for
this specific molecule is lacking, the broader family of cinnamates, including the parent methyl
cinnamate, exhibits significant anti-inflammatory, antimicrobial, and metabolic regulatory
activities. The information and protocols provided in this guide serve as a foundational resource
for researchers interested in exploring the therapeutic potential and biochemical properties of
this and related compounds. Further investigation is warranted to determine if the 3-bromo
substitution enhances or modifies the known biological effects of the cinnamate scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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